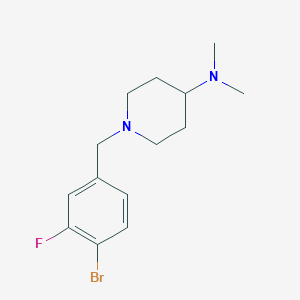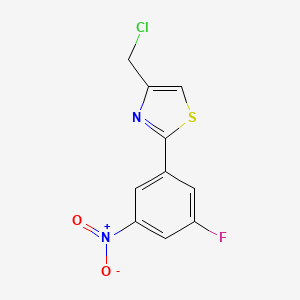
4-(Chloromethyl)-2-(3-fluoro-5-nitrophenyl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-2-(3-fluoro-5-nitrophenyl)thiazole is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group, a fluoro-substituted phenyl ring, and a nitro group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(3-fluoro-5-nitrophenyl)thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Substituents: The chloromethyl group can be introduced via chloromethylation reactions, while the fluoro and nitro groups can be added through electrophilic aromatic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chloromethyl)-2-(3-fluoro-5-nitrophenyl)thiazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be a site for nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Oxidation: The thiazole ring can undergo oxidation reactions, potentially leading to ring-opening or other structural modifications.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or other reducing agents like tin(II) chloride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azide or thiol derivatives, while reduction can produce amino-substituted thiazoles.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(Chloromethyl)-2-(3-fluoro-5-nitrophenyl)thiazole can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for creating libraries of compounds for drug discovery and materials science.
Biology and Medicine
In biological and medical research, this compound may be investigated for its potential as a pharmacophore in drug design. The presence of the nitro group suggests possible antimicrobial or anticancer activity, which can be explored through various bioassays.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its unique structure allows for the creation of products with specific properties and functions.
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-2-(3-fluoro-5-nitrophenyl)thiazole depends on its specific application. For example, if used as an antimicrobial agent, it may target bacterial enzymes or cell membranes, disrupting essential biological processes. In drug design, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Chloromethyl)-2-phenylthiazole: Lacks the fluoro and nitro substituents, making it less reactive.
2-(3-Fluoro-5-nitrophenyl)thiazole: Lacks the chloromethyl group, affecting its reactivity in nucleophilic substitution reactions.
4-(Methyl)-2-(3-fluoro-5-nitrophenyl)thiazole: Has a methyl group instead of a chloromethyl group, altering its chemical properties.
Uniqueness
4-(Chloromethyl)-2-(3-fluoro-5-nitrophenyl)thiazole is unique due to the combination of its substituents, which confer specific reactivity and potential applications. The presence of the chloromethyl group allows for further functionalization, while the fluoro and nitro groups can impart biological activity.
Propriétés
Formule moléculaire |
C10H6ClFN2O2S |
|---|---|
Poids moléculaire |
272.68 g/mol |
Nom IUPAC |
4-(chloromethyl)-2-(3-fluoro-5-nitrophenyl)-1,3-thiazole |
InChI |
InChI=1S/C10H6ClFN2O2S/c11-4-8-5-17-10(13-8)6-1-7(12)3-9(2-6)14(15)16/h1-3,5H,4H2 |
Clé InChI |
RETJHZVWTXVNEH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1[N+](=O)[O-])F)C2=NC(=CS2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-[(3-propan-2-yl-1H-indol-2-yl)sulfonyl]phenoxy]propan-1-amine;propanedioic acid](/img/structure/B13717656.png)
![N-Isopropyl-3-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13717665.png)
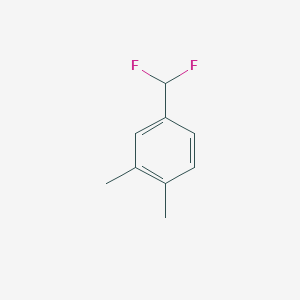
![5-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one](/img/structure/B13717682.png)
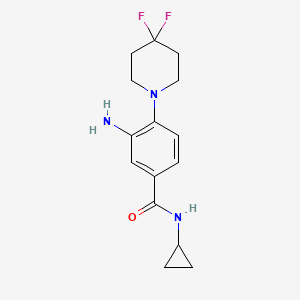
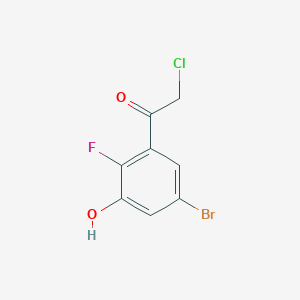
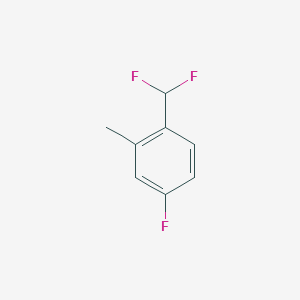
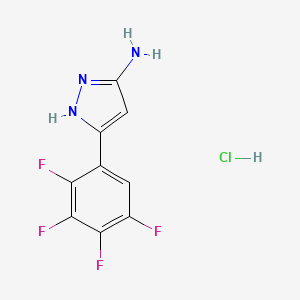
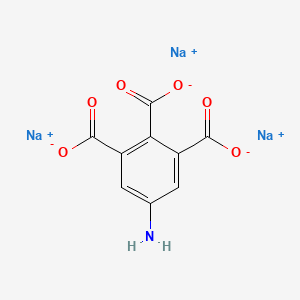
![(5-Amino-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13717726.png)

![5-Bromo-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole](/img/structure/B13717738.png)
